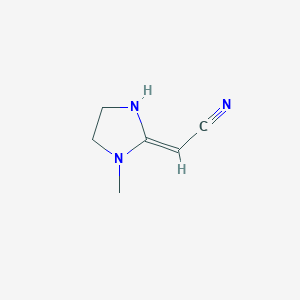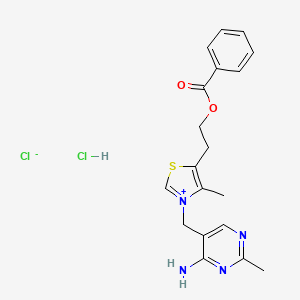
Thiamine Benzoate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiamine Benzoate Hydrochloride is a derivative of thiamine, also known as Vitamin B1. Thiamine is an essential nutrient that plays a crucial role in energy metabolism and the proper functioning of the nervous system. This compound is a water-soluble compound that is often used in various scientific and medical applications due to its enhanced stability and bioavailability compared to thiamine itself .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiamine Benzoate Hydrochloride can be synthesized through a multi-step process involving the reaction of thiamine with benzoic acid and hydrochloric acid. The process typically involves the following steps:
Thiamine Synthesis: Thiamine is synthesized from pyrimidine and thiazole derivatives.
Benzoate Formation: Thiamine is reacted with benzoic acid to form thiamine benzoate.
Hydrochloride Addition: The thiamine benzoate is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Thiamine Benzoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiamine disulfide.
Reduction: It can be reduced to form thiamine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions are commonly used.
Major Products Formed:
Oxidation: Thiamine disulfide.
Reduction: Thiamine.
Substitution: Various substituted thiamine derivatives.
Aplicaciones Científicas De Investigación
Thiamine Benzoate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, such as the benzoin condensation.
Biology: It is studied for its role in cellular metabolism and enzyme function.
Industry: It is used in the formulation of dietary supplements and fortified foods.
Mecanismo De Acción
Thiamine Benzoate Hydrochloride exerts its effects by acting as a coenzyme in various biochemical pathways. It is converted into its active form, thiamine pyrophosphate, which is essential for the decarboxylation of alpha-keto acids and the transketolation reactions in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids and neurotransmitters .
Comparación Con Compuestos Similares
Thiamine Hydrochloride: Another derivative of thiamine with similar applications but lower stability.
Benfotiamine: A synthetic thiamine derivative with higher bioavailability and used in the treatment of diabetic neuropathy.
Thiamine Mononitrate: A stable form of thiamine used in food fortification.
Uniqueness: Thiamine Benzoate Hydrochloride is unique due to its enhanced stability and bioavailability compared to other thiamine derivatives. This makes it particularly useful in medical and industrial applications where stability and efficacy are critical .
Propiedades
Fórmula molecular |
C19H22Cl2N4O2S |
|---|---|
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;chloride;hydrochloride |
InChI |
InChI=1S/C19H21N4O2S.2ClH/c1-13-17(8-9-25-19(24)15-6-4-3-5-7-15)26-12-23(13)11-16-10-21-14(2)22-18(16)20;;/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22);2*1H/q+1;;/p-1 |
Clave InChI |
VVIAAKNVDRRCLK-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CC=CC=C3.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


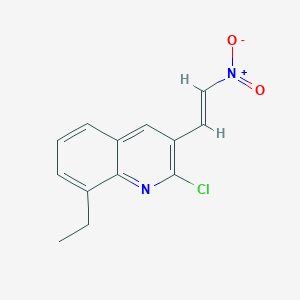
![sodium;(2S,3R,5S)-3-[[2,3-di(pyrrol-1-yl)pyrrol-1-yl]methyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13825030.png)
![Acetamide,N-methyl-N-[3-(methylamino)propyl]-](/img/structure/B13825037.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B13825041.png)
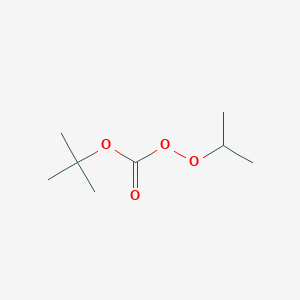
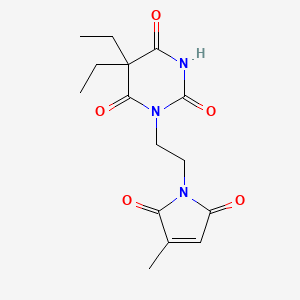
![4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B13825066.png)
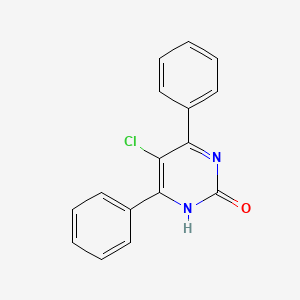
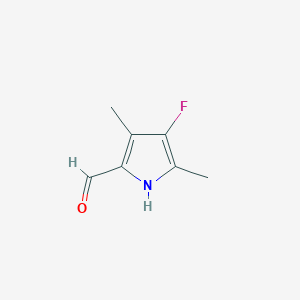
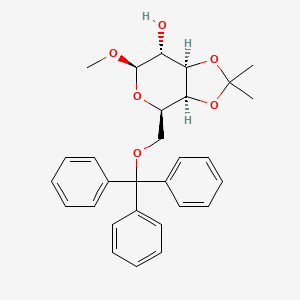
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
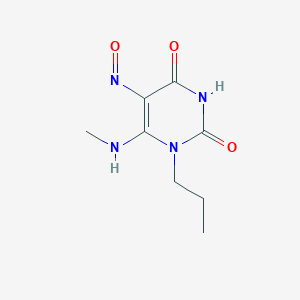
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
